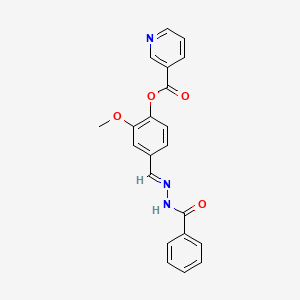

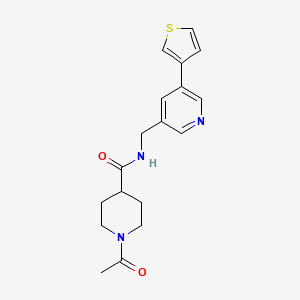

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzoylhydrazones, which are known for their diverse biological activities . They are often used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of benzoylhydrazones usually consists of a benzoyl group (C6H5C=O) and a hydrazone group (N-N=C). The exact structure of “(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate” would depend on the specific arrangement of these groups .Chemical Reactions Analysis

Benzoylhydrazones can undergo a variety of chemical reactions, including oxidation, reduction, and complexation with metals . The specific reactions that “(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate” can undergo would depend on its exact molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of benzoylhydrazones, such as melting point, boiling point, and density, can vary depending on their exact structure .Wissenschaftliche Forschungsanwendungen

Binding and Hydrolysis by Human Serum Albumin

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate, as part of the broader category of nicotinate esters, has been examined for its interaction with human serum albumin. Certain nicotinate esters demonstrate the capability to bind to albumin, a major protein in human blood, but are not hydrolyzed by it. This characteristic can be pivotal in the pharmacokinetics and pharmacodynamics of such compounds, influencing their distribution, efficacy, and metabolism within the human body (Steiner, Mayer, & Testa, 1992).

Metabolism and Synergistic Action

The metabolism of compounds bearing the methylenedioxyphenyl group, akin to the structural motif present in (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate, has been studied for its implications in pharmacology. These compounds are metabolized in vivo and in vitro, affecting the metabolism and action of various drugs and chemicals. This research highlights the potential of such compounds to modulate the bioactivity of other substances through metabolic interactions (Casida et al., 1966).

Antineoplastic Activities

Research into 6-substituted nicotinamides, which are structurally related to (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate, has indicated moderate antineoplastic (anti-cancer) activity against specific cancer cell lines. This suggests that derivatives of nicotinic acid and nicotinamides, including (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate, may hold potential as therapeutic agents in the treatment of cancer (Ross, 1967).

Photopolymerization Applications

A study on the use of nicotinate derivatives in photopolymerization processes underscores the versatility of these compounds beyond biomedical applications. Specifically, certain nicotinate esters can act as photoinitiators, facilitating the polymerization of acrylates under UV light. This property is invaluable in the development of new materials and coatings, where controlled polymerization is essential (Guillaneuf et al., 2010).

Lipophilicity and Chemical Properties

The lipophilicity of nicotinic acid derivatives, including compounds structurally related to (E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate, has been extensively studied. Understanding the lipophilic properties of these compounds is crucial for predicting their behavior in biological systems, such as absorption, distribution, metabolism, and excretion (ADME) properties. Research in this area provides insights into the design of new compounds with optimized pharmacokinetic profiles (Parys & Pyka, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Benzoylhydrazones are a subject of ongoing research due to their diverse biological activities and potential use in the synthesis of various pharmaceuticals . Future research may focus on exploring new synthesis methods, studying their mechanisms of action, and developing new drugs based on benzoylhydrazones.

Eigenschaften

IUPAC Name |

[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-27-19-12-15(13-23-24-20(25)16-6-3-2-4-7-16)9-10-18(19)28-21(26)17-8-5-11-22-14-17/h2-14H,1H3,(H,24,25)/b23-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRREIWOGVZGPE-YDZHTSKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-((2-benzoylhydrazono)methyl)-2-methoxyphenyl nicotinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine](/img/structure/B2728036.png)

![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/no-structure.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2728039.png)

![2-(2,4-dichlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2728042.png)

![(E)-N'-{7-[(E)-[(dimethylamino)methylidene]amino]-6-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2728054.png)

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)